molecular formula C13H14N2O3S2 B5066727 N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE

N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE

Cat. No.: B5066727
M. Wt: 310.4 g/mol
InChI Key: YEBTVFAGGHJNDB-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide is a compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring. The methanesulfonyl group is then introduced via sulfonation, and the cyclobutanecarboxamide moiety is attached through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound helps increase acetylcholine levels, thereby improving cognitive function. Additionally, it prevents the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share a similar benzothiazole core and have been studied for their cholinesterase inhibition and neuroprotective properties.

    Benzothiazole-piperazine hybrids: These compounds also exhibit multifunctional activities, including acetylcholinesterase inhibition and amyloid-beta aggregation prevention.

Uniqueness

N-(6-Methanesulfonyl-13-benzothiazol-2-yl)cyclobutanecarboxamide stands out due to its unique cyclobutanecarboxamide moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural feature could potentially enhance its stability, bioavailability, and ability to cross the blood-brain barrier compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-20(17,18)9-5-6-10-11(7-9)19-13(14-10)15-12(16)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBTVFAGGHJNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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